

BIIB129: Application Notes and Protocols for In Vitro Kinase Assays

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For Researchers, Scientists, and Drug Development Professionals

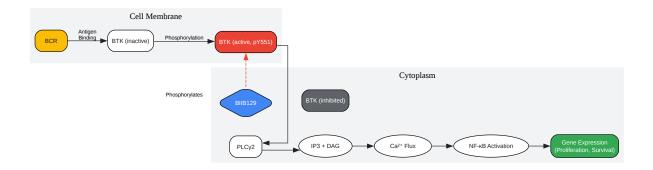
Introduction

BIIB129 is a potent, brain-penetrant, covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] [3] Its unique mechanism of action and high selectivity make it a promising candidate for the treatment of multiple sclerosis and other autoimmune disorders.[1][2][3] **BIIB129** forms a covalent bond with a non-catalytic cysteine residue (Cys481) within the ATP binding site of BTK, leading to irreversible inhibition. This application note provides detailed protocols for the in vitro characterization of **BIIB129**, focusing on biochemical kinase assays to determine its potency, selectivity, and kinetic parameters.

BIIB129 Signaling Pathway in B-Cells

BIIB129 targets BTK, a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, initiating a cascade that leads to B-cell proliferation, differentiation, and antibody production. By covalently binding to BTK, **BIIB129** effectively blocks these downstream signaling events.





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Caption: BIIB129 covalently inhibits activated BTK, blocking downstream BCR signaling.

Quantitative Data Summary

The following tables summarize the in vitro potency and selectivity of **BIIB129** against BTK and other kinases.

Table 1: BIIB129 Potency against BTK

Parameter	Value	Assay Type
IC50	0.5 nM	Biochemical Assay
log(kinact/Ki)	4.43	Continuous-Read Kinetic Enzyme Assay
Target Occupancy (TO50)	6.8 nM	Cellular Assay (Ramos cells)

Table 2: BIIB129 Kinase Selectivity



Kinase	Fold Selectivity vs. BTK (Kd)
TEC	7
TXK	6
BMX	14
JAK3	390
BLK	839
EGFR	>1000 (minimal activity)

Data synthesized from publicly available research.[3]

Experimental Protocols BTK Biochemical Potency Assay (IC50 Determination)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of **BIIB129** against BTK using a luminescence-based ADP detection method.

Materials:

- Recombinant human BTK enzyme
- BIIB129 (stock solution in DMSO)
- ATP
- Poly (4:1 Glu, Tyr) peptide substrate
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT)
- ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)
- · White, opaque 384-well plates
- Plate reader with luminescence detection capabilities



Protocol:

- Compound Preparation: Prepare a serial dilution of BIIB129 in DMSO. Further dilute the compound solutions in kinase buffer to the desired final concentrations.
- Reaction Setup:
 - Add 2.5 μL of diluted BIIB129 or DMSO (vehicle control) to the wells of a 384-well plate.
 - Add 2.5 μL of BTK enzyme solution (e.g., 2X final concentration) to each well.
 - Incubate for 15 minutes at room temperature to allow for inhibitor binding.
- Initiate Kinase Reaction:
 - \circ Add 5 μ L of a 2X solution of ATP and peptide substrate in kinase buffer to each well to start the reaction.
 - Incubate for 60 minutes at room temperature.
- ADP Detection:
 - Add 5 μL of ADP-Glo[™] Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate for 40 minutes at room temperature.
 - Add 10 μL of Kinase Detection Reagent to each well.
 - Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
- Data Acquisition: Measure the luminescence signal using a plate reader.
- Data Analysis:
 - Normalize the data to the vehicle (DMSO) control (100% activity) and a no-enzyme control (0% activity).



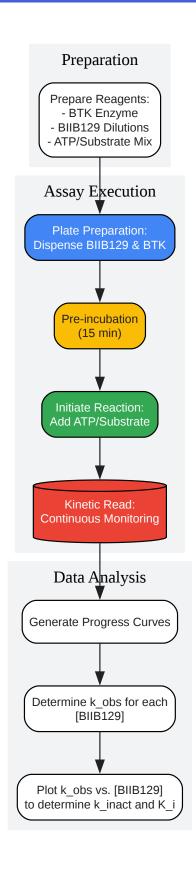
- Plot the percent inhibition versus the logarithm of the **BIIB129** concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value.

Continuous-Read Kinetic Assay for Covalent Inhibitors (kinact/Ki Determination)

This assay measures the rate of covalent bond formation and is crucial for characterizing irreversible inhibitors like **BIIB129**. It continuously monitors the progress of the kinase reaction in the presence of the inhibitor.

Experimental Workflow Diagram:





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Caption: Workflow for determining the kinetic parameters of BIIB129.



Protocol:

- Reaction Setup: In a 384-well plate, combine BTK enzyme and varying concentrations of BIIB129 in kinase buffer.
- Initiate and Monitor: Start the reaction by adding a mixture of ATP and a suitable peptide substrate. Immediately begin monitoring the reaction progress (e.g., by measuring ADP production or substrate phosphorylation) in real-time using a kinetic plate reader.
- Data Acquisition: Collect data points at regular intervals for a sufficient duration to observe the time-dependent inhibition.
- Data Analysis:
 - For each **BIIB129** concentration, plot the product formation over time.
 - Fit the progress curves to a first-order exponential decay equation to determine the observed rate constant (kobs) for each inhibitor concentration.
 - Plot the calculated kobs values against the corresponding BIIB129 concentrations.
 - Fit this data to the following equation to determine the inactivation rate constant (kinact) and the inhibition constant (Ki): kobs = kinact * [I] / (Ki + [I]) Where [I] is the concentration of **BIIB129**. The ratio kinact/Ki represents the efficiency of covalent modification.

Conclusion

The provided protocols offer a robust framework for the in vitro evaluation of **BIIB129** and other covalent BTK inhibitors. Accurate determination of IC50, kinact, and Ki values is essential for understanding the potency and mechanism of action of such compounds, guiding further drug development efforts. The high potency and selectivity of **BIIB129**, as demonstrated through these assays, underscore its potential as a therapeutic agent for multiple sclerosis.

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